N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine
Description
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine is a synthetic organic compound characterized by the presence of both pyrazole and imidazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-21-11-18-10-14(21)9-17-7-13-8-19-20-16(13)12-3-5-15(22-2)6-4-12/h3-6,8,10-11,17H,7,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKPTPUAQJHAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CNCC2=C(NN=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazole Ring: : The synthesis begins with the preparation of the 5-(4-methoxyphenyl)-1H-pyrazole. This can be achieved through the cyclization of 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.
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Alkylation: : The pyrazole intermediate is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the 4-position of the pyrazole ring.
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Formation of the Imidazole Ring: : Separately, the 3-methylimidazole is prepared through the cyclization of glyoxal with methylamine and formaldehyde under basic conditions.
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Coupling Reaction: : The final step involves coupling the alkylated pyrazole with the 3-methylimidazole. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group on the phenyl ring, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the imine or azomethine linkages, converting them into amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound’s heterocyclic rings are known to interact with various enzymes and receptors, making it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests possible applications in the treatment of inflammatory diseases, cancer, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and imidazole rings can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
Uniqueness
Compared to similar compounds, N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylimidazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole and imidazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
